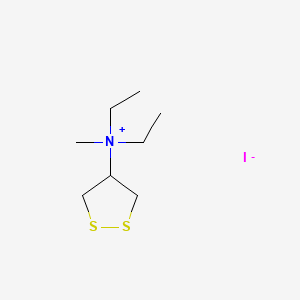
1,2-Dithiolan-4-yldiethylmethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiolan-4-yldiethylmethylammonium iodide is a chemical compound with the molecular formula C8H18NS2I It is known for its unique structure, which includes a dithiolane ring and an ammonium iodide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-4-yldiethylmethylammonium iodide typically involves the reaction of diethylmethylamine with a suitable dithiolane precursor in the presence of iodine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiolan-4-yldiethylmethylammonium iodide undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the dithiolane ring, leading to the formation of thiols.
Substitution: The ammonium iodide group can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiolan-4-yldiethylmethylammonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dithiolan-4-yldiethylmethylammonium iodide involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The ammonium iodide group can also participate in ionic interactions, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane: A simpler compound with a similar dithiolane ring structure.
1,2-Dithiolan-4-yltrimethylammonium iodide: A related compound with a trimethylammonium group instead of a diethylmethylammonium group.
Uniqueness
1,2-Dithiolan-4-yldiethylmethylammonium iodide is unique due to its specific combination of a dithiolane ring and a diethylmethylammonium iodide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
1,2-Dithiolan-4-yldiethylmethylammonium iodide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique dithiolane structure, which contributes to its biological properties. The compound's molecular formula is C8H14N2S2I, and it has a molecular weight of approximately 308.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂S₂I |
| Molecular Weight | 308.24 g/mol |
| CAS Number | 31007-48-4 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The dithiolane ring can participate in redox reactions, influencing cellular processes such as:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Modulation : It can interact with enzymes, potentially altering their activity and function.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity Assay : In vitro cytotoxicity assays showed that the compound exhibited selective toxicity towards cancer cell lines compared to normal cells. This selectivity suggests potential applications in cancer therapy.
- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to reduce neuronal cell death and promote cell survival through modulation of apoptotic pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,3-Dithiolane | Antioxidant properties | Commonly used in organic synthesis |
| Dithiocarbamate derivatives | Anticancer and antimicrobial | Known for their diverse biological activities |
| Thioether compounds | Enzyme inhibition | Often used in medicinal chemistry |
Eigenschaften
CAS-Nummer |
31007-48-4 |
|---|---|
Molekularformel |
C8H18INS2 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
dithiolan-4-yl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C8H18NS2.HI/c1-4-9(3,5-2)8-6-10-11-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VIFFHCVMOTXEQU-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C1CSSC1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















